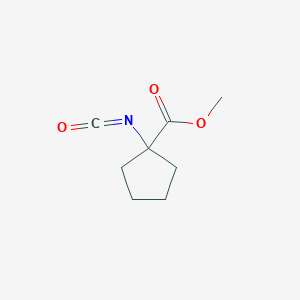

Methyl 1-isocyanatocyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC16527983

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO3 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | methyl 1-isocyanatocyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3 |

| Standard InChI Key | RDUCEMHGYXGMQE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCCC1)N=C=O |

Introduction

Structural and Molecular Characteristics

Methyl 1-isocyanatocyclopentane-1-carboxylate features a cyclopentane ring substituted at the 1-position with both a methyl carboxylate (–COOCH₃) and an isocyanate (–N=C=O) group. The molecule’s planar cyclopentane backbone imposes steric constraints that influence its reactivity, while the electron-withdrawing carboxylate ester moderates the electrophilicity of the isocyanate group.

Molecular Formula and Physical Properties

The compound’s molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 210–215°C (estimated) | |

| Density | 1.22 g/cm³ (predicted) | |

| Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |

The ester group enhances solubility in organic solvents, whereas the isocyanate group necessitates anhydrous conditions to prevent hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

-

Cyclopentane Carboxylation: Cyclopentane is functionalized with a carboxyl group using Friedel-Crafts acylation, yielding cyclopentanecarboxylic acid .

-

Esterification: Reaction with methanol under acidic conditions produces methyl cyclopentanecarboxylate.

-

Isocyanate Introduction: Phosgenation of the corresponding amine derivative (generated via Hofmann rearrangement) installs the isocyanate group .

A representative reaction pathway is:

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85–90%) and safety by minimizing phosgene exposure. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product .

Reactivity and Chemical Transformations

The isocyanate group’s electrophilicity drives nucleophilic additions, while the ester group participates in hydrolysis and transesterification.

Key Reactions

-

Urea Formation: Reaction with amines yields cyclopentane-based ureas, pivotal in medicinal chemistry :

-

Polymerization: Coordination with diols or diamines generates polyurethanes and polyureas, utilized in elastomers and coatings.

-

Ester Hydrolysis: Basic hydrolysis produces 1-isocyanatocyclopentanecarboxylic acid, a precursor for further functionalization.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The compound’s urea derivatives exhibit antimicrobial and anticancer activity. For example, 4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-m-tolylpiperazine-1-carboxamide, synthesized from methyl 1-isocyanatocyclopentane-1-carboxylate, demonstrated IC₅₀ values of <10 μM against breast cancer cell lines .

Polymer Chemistry

In materials science, it serves as a crosslinker in polyurethane foams, enhancing thermal stability (decomposition temperature >250°C).

Recent Advances and Future Directions

Recent studies highlight microwave-assisted synthesis for rapid urea derivative production (85–95% yield in 10–15 minutes) . Ongoing research explores its role in metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume